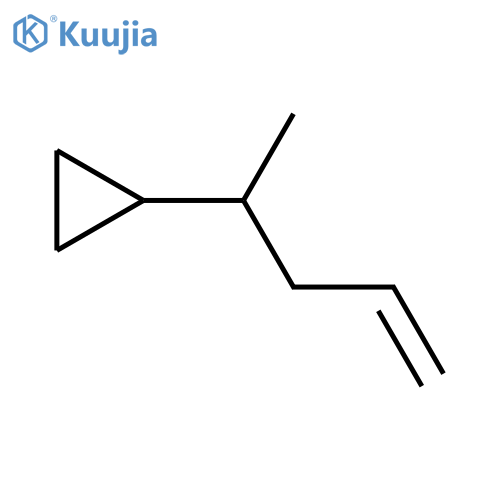Cas no 2154035-14-8 ((pent-4-en-2-yl)cyclopropane)
(ペント-4-エン-2-イル)シクロプロパンは、シクロプロパン環とペンテニル基が結合した特異な構造を持つ有機化合物です。分子内に二重結合とひずみの大きい三元環を併せ持つため、高い反応性を示し、有機合成中間体として有用です。特に、環状骨格の構築や官能基変換の前駆体としての利用が可能です。シクロプロパン環の立体効果により、選択的な反応制御が期待できる点が特徴です。また、不飽和結合を有するため、付加反応や重合反応への応用も検討されています。

(pent-4-en-2-yl)cyclopropane structure
商品名:(pent-4-en-2-yl)cyclopropane
(pent-4-en-2-yl)cyclopropane 化学的及び物理的性質
名前と識別子
-
- (pent-4-en-2-yl)cyclopropane
- 2154035-14-8
- EN300-1731252
-
- インチ: 1S/C8H14/c1-3-4-7(2)8-5-6-8/h3,7-8H,1,4-6H2,2H3
- InChIKey: XYALXVNPZOQGMU-UHFFFAOYSA-N
- ほほえんだ: C1(C(C)CC=C)CC1
計算された属性
- せいみつぶんしりょう: 110.109550447g/mol
- どういたいしつりょう: 110.109550447g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 80
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 0Ų
(pent-4-en-2-yl)cyclopropane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1731252-0.1g |
(pent-4-en-2-yl)cyclopropane |
2154035-14-8 | 0.1g |
$1533.0 | 2023-09-20 | ||
| Enamine | EN300-1731252-10g |
(pent-4-en-2-yl)cyclopropane |
2154035-14-8 | 10g |
$7497.0 | 2023-09-20 | ||
| Enamine | EN300-1731252-1g |
(pent-4-en-2-yl)cyclopropane |
2154035-14-8 | 1g |
$1742.0 | 2023-09-20 | ||
| Enamine | EN300-1731252-5.0g |
(pent-4-en-2-yl)cyclopropane |
2154035-14-8 | 5g |
$5056.0 | 2023-06-04 | ||
| Enamine | EN300-1731252-0.5g |
(pent-4-en-2-yl)cyclopropane |
2154035-14-8 | 0.5g |
$1673.0 | 2023-09-20 | ||
| Enamine | EN300-1731252-0.25g |
(pent-4-en-2-yl)cyclopropane |
2154035-14-8 | 0.25g |
$1604.0 | 2023-09-20 | ||
| Enamine | EN300-1731252-2.5g |
(pent-4-en-2-yl)cyclopropane |
2154035-14-8 | 2.5g |
$3417.0 | 2023-09-20 | ||
| Enamine | EN300-1731252-0.05g |
(pent-4-en-2-yl)cyclopropane |
2154035-14-8 | 0.05g |
$1464.0 | 2023-09-20 | ||
| Enamine | EN300-1731252-1.0g |
(pent-4-en-2-yl)cyclopropane |
2154035-14-8 | 1g |
$1742.0 | 2023-06-04 | ||
| Enamine | EN300-1731252-10.0g |
(pent-4-en-2-yl)cyclopropane |
2154035-14-8 | 10g |
$7497.0 | 2023-06-04 |
(pent-4-en-2-yl)cyclopropane 関連文献
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
2154035-14-8 ((pent-4-en-2-yl)cyclopropane) 関連製品
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
